molecular formula C11H17N3O2S B5612208 1-(methylsulfonyl)-4-(2-pyridinylmethyl)piperazine

1-(methylsulfonyl)-4-(2-pyridinylmethyl)piperazine

Cat. No. B5612208
M. Wt: 255.34 g/mol
InChI Key: ZSWOUFDFTOOASQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonyl piperazine compounds typically involves nucleophilic substitution reactions. For instance, 1-benzhydryl-4-methanesulfonyl-piperazine was synthesized through the reaction of 1-benzhydryl-piperazine with methyl sulfonyl chloride, showcasing a method that could be adapted for 1-(methylsulfonyl)-4-(2-pyridinylmethyl)piperazine (Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of sulfonyl piperazine derivatives has been studied through various spectroscopic techniques and X-ray crystallography. These studies reveal that the piperazine ring often adopts a chair conformation, with the sulfonyl group presenting a distorted tetrahedral geometry (Naveen et al., 2007).

Chemical Reactions and Properties

The reactivity of sulfonyl piperazine compounds includes their participation in nucleophilic substitution reactions, as demonstrated in their synthesis. These reactions are pivotal for further functionalization and the development of compounds with desired biological activities. Notably, the sulfonyl group's presence affects the electron distribution within the molecule, influencing its reactivity (Oishi et al., 1989).

Physical Properties Analysis

The physical properties of sulfonyl piperazine compounds, such as solubility and crystallinity, are influenced by their molecular structure. The presence of the sulfonyl group can enhance solubility in polar solvents, which is essential for their application in pharmaceutical formulations (Prabhuswamy et al., 2017).

Chemical Properties Analysis

The chemical properties of 1-(methylsulfonyl)-4-(2-pyridinylmethyl)piperazine and related compounds are characterized by their ability to form stable hydrogen bond interactions and π···π stacking, which are crucial for their supramolecular assembly and interaction with biological targets (Prabhuswamy et al., 2017).

Future Directions

The future directions of research on “1-(methylsulfonyl)-4-(2-pyridinylmethyl)piperazine” and related compounds could involve further exploration of their synthetic routes, reactivity, and potential applications in various fields . The development of more efficient and environmentally benign synthesis methods could also be a focus .

properties

IUPAC Name

1-methylsulfonyl-4-(pyridin-2-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-17(15,16)14-8-6-13(7-9-14)10-11-4-2-3-5-12-11/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWOUFDFTOOASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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